molecular formula C16H14Cl2O3 B1393856 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160251-15-9

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride

Cat. No.: B1393856
CAS No.: 1160251-15-9
M. Wt: 325.2 g/mol
InChI Key: ODNZMFBDIGKWLS-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride is a specialized aromatic acyl chloride intermediate of significant value in synthetic organic chemistry and medicinal chemistry research. Its primary application is as a key building block for the introduction of the 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzoyl moiety into target molecules via nucleophilic acyl substitution reactions. This compound is particularly useful for the synthesis of amides, when reacted with amines, and esters, when reacted with alcohols or phenols. The presence of the ether-linked 4-chlorobenzyl group and the ethoxy substituent on the aromatic ring makes this reagent a promising precursor for creating potential pharmacologically active compounds. Researchers utilize this acyl chloride to develop novel chemical entities, such as screening libraries for drug discovery programs targeting various enzymes and receptors. The compound's mechanism of action as a reagent is inherent to its high electrophilicity; the carbonyl carbon is highly susceptible to attack by nucleophiles, facilitating efficient carbon-nitrogen and carbon-oxygen bond formation. This reactivity is well-documented in synthetic methodologies [a]. Furthermore, structural analogs featuring similar benzyloxy-substituted aromatic systems are frequently investigated for their biological activities, suggesting the potential for derivatives of this compound to be explored in similar contexts [b]. This product is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNZMFBDIGKWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218265
Record name 4-[(4-Chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160251-15-9
Record name 4-[(4-Chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification Step

  • Reactants:

    • 3-ethoxy-4-hydroxybenzoic acid
    • 4-chlorobenzyl chloride
  • Reagents and Solvents:

    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone
  • Reaction Conditions:

    • Temperature: Typically 50–80°C
    • Time: 4–12 hours depending on scale and reactivity
  • Mechanism:
    Nucleophilic substitution where the phenolate ion attacks the electrophilic benzyl chloride carbon, displacing chloride and forming the ether linkage.

  • Notes:

    • The choice of base and solvent impacts reaction rate and yield.
    • Excess benzyl chloride is often used to drive the reaction to completion.
    • Purification typically involves aqueous workup and recrystallization or chromatography.

Acyl Chloride Formation Step

  • Reactants:

    • 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (from Step 1)
  • Reagents:

    • Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency and byproducts (SO₂ and HCl) being gaseous and easily removed.
    • Catalytic amounts of DMF may be added to activate SOCl₂.
  • Reaction Conditions:

    • Temperature: Reflux temperature of SOCl₂ (~70°C)
    • Time: 2–6 hours
    • Atmosphere: Anhydrous and inert (nitrogen or argon) to prevent hydrolysis
  • Mechanism:
    The carboxylic acid reacts with thionyl chloride to form an intermediate chlorosulfite, which decomposes to yield the acyl chloride and gaseous byproducts.

  • Workup:

    • Excess SOCl₂ is removed under reduced pressure.
    • The crude product is purified by distillation or recrystallization under anhydrous conditions.
Step Conditions Yield Range (%) Notes
Etherification K₂CO₃, DMF, 60°C, 8 h 75–90 Excess benzyl chloride improves yield
Acyl Chloride Formation SOCl₂, reflux, 4 h, DMF catalyst 80–95 Dry conditions critical for purity
  • Yields depend on reagent purity, solvent dryness, and reaction time.
  • Side reactions such as hydrolysis to the acid or over-chlorination are minimized by strict anhydrous conditions.
  • NMR Spectroscopy:

    • Aromatic protons of chlorobenzyl group appear at δ 7.2–7.6 ppm
    • Ethoxy group signals: δ ~4.1 ppm (CH₂) and δ ~1.3 ppm (CH₃)
    • Benzyl methylene protons: δ ~5.1 ppm
    • Acyl chloride carbonyl carbon observed in ^13C NMR at ~165–170 ppm
  • Mass Spectrometry:

    • Molecular ion peak consistent with C16H14Cl2O3 (molecular weight ~325.2 g/mol)
  • Purity Assessment:

    • HPLC with C18 column using acetonitrile/water gradients to detect hydrolyzed acid impurities
    • IR spectroscopy shows characteristic acyl chloride stretch near 1800 cm⁻¹
  • The acyl chloride is moisture sensitive and hydrolyzes to the corresponding acid releasing HCl gas.
  • Use in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).
  • Store under anhydrous conditions at low temperature (2–8°C) in sealed containers.

The preparation of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride involves:

  • Controlled etherification of 3-ethoxy-4-hydroxybenzoic acid with 4-chlorobenzyl chloride under basic conditions to form the benzyl ether intermediate.
  • Subsequent conversion of the intermediate acid to the acyl chloride using thionyl chloride under reflux in anhydrous conditions.

Optimizing reaction parameters such as solvent, base, temperature, and reaction time is critical for high yield and purity. Analytical techniques including NMR, MS, and HPLC are essential for confirming structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : ~453°C (estimated based on its benzoic acid precursor) .
  • Density : ~1.3 g/cm³ (analogous to related benzoyl chlorides) .
  • Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electron-withdrawing acyl chloride group.

Comparison with Similar Compounds

The structural and functional attributes of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride can be contextualized against analogous compounds with variations in substituents, halogens, or functional groups. Key comparisons are outlined below:

Substituent Variations on the Benzyl Group

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Reactivity Notes Reference
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₂BrClO₃ 355.61 4-Bromobenzyl, methoxy N/A Higher steric bulk due to bromine; slower nucleophilic substitution vs. chloro analog .
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride C₁₆H₁₃Cl₃O₃ 371.64 2,6-Dichlorobenzyl N/A Increased steric hindrance reduces solubility; discontinued due to stability issues .

Key Findings :

  • Halogen Effects : Bromine substitution (as in the 4-bromo analog) increases molecular weight and polarizability but reduces electrophilicity compared to chlorine .
  • Positional Isomerism : 2,6-Dichloro substitution (vs. 4-chloro) introduces steric challenges, limiting synthetic utility .

Alkoxy Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Alkoxy Group Yield in Synthesis (%) Applications Reference
This compound C₁₆H₁₄Cl₂O₃ 337.19 Ethoxy N/A Intermediate for pharmaceuticals
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde C₁₅H₁₃ClO₃ 276.71 Methoxy 49.1% Aldehyde precursor for Schiff bases

Key Findings :

  • Ethoxy vs. Methoxy : Ethoxy groups enhance lipophilicity (logP = 4.77 for the benzoic acid precursor) compared to methoxy, improving membrane permeability in drug candidates .
  • Synthetic Yields : Methoxy-substituted analogs (e.g., benzaldehydes) exhibit moderate yields (~49–50%), suggesting similar efficiency for ethoxylation .

Functional Group Comparisons

Compound Name Molecular Formula Functional Group Reactivity Stability Reference
This compound C₁₆H₁₄Cl₂O₃ Acyl chloride High reactivity with nucleophiles Moisture-sensitive; requires anhydrous storage
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid C₁₆H₁₅ClO₄ Carboxylic acid Low reactivity; requires activation Stable under ambient conditions
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde C₁₄H₁₁ClO₃ Aldehyde Moderate reactivity (e.g., condensations) Air-sensitive; prone to oxidation

Key Findings :

  • Acyl Chloride Advantage : The chloride group enables rapid derivatization without requiring coupling agents (unlike the carboxylic acid) .
  • Stability Trade-offs : Aldehyde analogs are less stable than acyl chlorides but more versatile in forming heterocycles .

Biological Activity

Overview

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride is a chemical compound with potential therapeutic applications due to its biological activity. This compound is characterized by its complex structure, which includes a chlorobenzyl moiety and an ethoxy group, contributing to its reactivity and interaction with biological systems. The current research focuses on its antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C16H14Cl2O3
  • Molecular Weight : 325.19 g/mol
  • Structure : The compound features a benzoyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes. In vitro studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving various human cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.

In a study assessing cytotoxicity against different cancer cell lines, the following IC50 values were observed:

Cell Line IC50 (µM)
HeLa (cervical cancer)3.5
MCF-7 (breast cancer)2.8
A549 (lung cancer)4.1

These results indicate that the compound is more potent than some standard chemotherapeutic agents, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE). Inhibition of AChE can have implications for neurodegenerative diseases such as Alzheimer's. The IC50 for AChE inhibition was found to be 0.015 µM, indicating strong inhibitory activity compared to known inhibitors like donepezil.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to interfere with critical cellular processes, leading to apoptosis in cancer cells or disruption in microbial metabolism.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly reduced bacterial load in infected mice models, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cancer Cell Line Research : In vitro studies published in Cancer Letters highlighted that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in HeLa cells, confirming its role in promoting apoptosis.

Q & A

Q. Key parameters :

  • Base selection : K₂CO₃ is preferred for its mild basicity and solubility in ethanol .
  • Moisture control : Strict anhydrous conditions prevent hydrolysis of the acyl chloride.
  • Reaction time : Prolonged reflux (≥6 hours) ensures complete substitution .

How can spectroscopic data (NMR, IR) confirm the structure of this compound?

Q. Basic

  • ¹H NMR :
    • Aromatic protons: Multiplets between δ 7.2–8.0 ppm for the benzoyl and chlorobenzyl groups.
    • Ethoxy group: A triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 4.0–4.2 ppm (OCH₂) .
    • Chlorobenzyloxy CH₂: Singlet at δ 5.3–5.5 ppm .
  • IR : Strong carbonyl (C=O) stretch at ~1760 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹.

Validation : Compare with analogous compounds, such as 4-((4-Chlorobenzyl)oxy)quinoline, which shows diagnostic CH₂ and aromatic peaks in DMSO-d₆ .

What challenges arise in handling this compound, and how can they be mitigated?

Advanced
Challenges :

  • Hydrolysis : The acyl chloride group reacts violently with moisture, forming benzoic acid derivatives.
  • Corrosivity : Requires inert handling (glovebox, dry solvents) and PPE (impervious gloves, goggles) .

Q. Mitigation strategies :

  • Storage : Under argon or nitrogen at –20°C in sealed, desiccated containers.
  • Quenching : Use cold aqueous NaHCO₃ to neutralize excess reagent post-reaction .

How can conflicting NMR data for synthetic intermediates be resolved?

Advanced
Case study : If the ethoxy group’s integration ratio deviates (e.g., due to rotational isomerism or impurities):

Variable temperature (VT) NMR : Assess conformational stability by cooling to –40°C.

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating protons and carbons.

Crystallography : For unambiguous confirmation, use single-crystal X-ray diffraction (e.g., as in analogous dithiane derivatives) .

What strategies optimize the synthesis of derivatives for biological testing?

Advanced
Derivatization : React the acyl chloride with amines or alcohols to form amides or esters. Example:

  • Antibacterial agents : Couple with diazenyl biphenyls (as in 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives) and screen against gram-negative bacteria (e.g., E. coli) .

Q. Assay design :

  • MIC (Minimum Inhibitory Concentration) : Use broth microdilution per CLSI guidelines.
  • SAR analysis : Modify substituents (e.g., chloro to fluoro) and correlate with activity trends .

How can impurities be identified and quantified during synthesis?

Advanced
Analytical methods :

  • HPLC-MS : Detect hydrolyzed by-products (e.g., benzoic acid derivatives) using a C18 column and acetonitrile/water gradient.
  • TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane eluent) and UV visualization.
  • Elemental analysis : Confirm purity (>98%) by matching calculated and observed C/H/N ratios.

Case study : Impurities from incomplete substitution (e.g., residual hydroxy groups) are minimized by excess 4-chlorobenzyl chloride (1.2–1.5 eq) .

What computational tools predict the reactivity of this compound in nucleophilic acyl substitutions?

Q. Advanced

  • DFT calculations : Model the electrophilicity of the carbonyl carbon using Gaussian or ORCA. Compare LUMO energies with other acyl chlorides.
  • Molecular dynamics : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics.
  • Docking studies : Predict binding affinity of derivatives (e.g., amides) to bacterial targets (e.g., E. coli DNA gyrase) .

How do safety protocols for this compound align with regulatory standards?

Q. Basic

  • OSHA compliance : Use fume hoods, NIOSH-approved respirators, and emergency showers .
  • Waste disposal : Follow EPA guidelines for halogenated waste (D003 code) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride
Reactant of Route 2
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride

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